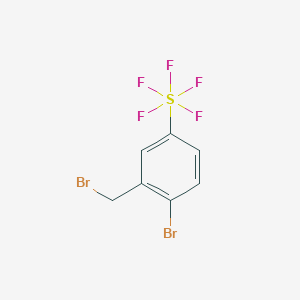
2-Bromo-5-(pentafluorothio)benzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(pentafluorothio)benzyl bromide: is an organic compound commonly used in synthetic chemistry. It is characterized by the presence of a bromine atom at the second position and a pentafluorothio group at the fifth position on a benzyl bromide framework. This compound is known for its reactivity and is often utilized as a reagent in various organic synthesis reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-5-(pentafluorothio)benzyl bromide typically involves the bromination of a suitable precursor. One common method involves the reaction of 2-bromo-5-(pentafluorothio)benzyl alcohol with phosphorus tribromide (PBr3) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-(pentafluorothio)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is commonly used for oxidation reactions.
Major Products Formed:
Applications De Recherche Scientifique
2-Bromo-5-(pentafluorothio)benzyl bromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(pentafluorothio)benzyl bromide involves its reactivity as an electrophile. The bromine atom at the second position is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. The pentafluorothio group enhances the compound’s reactivity by stabilizing the transition state during the reaction. Molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
2-Bromo-5-fluorobenzyl bromide: Similar in structure but lacks the pentafluorothio group, resulting in different reactivity and applications.
Pentafluorobenzyl bromide: Contains a pentafluorobenzyl group but lacks the additional bromine atom, leading to different chemical properties and uses.
Uniqueness: 2-Bromo-5-(pentafluorothio)benzyl bromide is unique due to the presence of both a bromine atom and a pentafluorothio group on the benzyl bromide framework. This combination imparts distinct reactivity and makes it a valuable reagent in various synthetic and research applications .
Propriétés
Formule moléculaire |
C7H5Br2F5S |
|---|---|
Poids moléculaire |
375.98 g/mol |
Nom IUPAC |
[4-bromo-3-(bromomethyl)phenyl]-pentafluoro-λ6-sulfane |
InChI |
InChI=1S/C7H5Br2F5S/c8-4-5-3-6(1-2-7(5)9)15(10,11,12,13)14/h1-3H,4H2 |
Clé InChI |
BYRXVMBPMGQFTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5AS,6S,9aS)-2,2,4,4-tetraisopropyl-6-methyl-5a,9a-dihydro-6H-pyrano[3,4-f][1,3,5,2,4]trioxadisilepine](/img/structure/B12850034.png)
![4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850043.png)
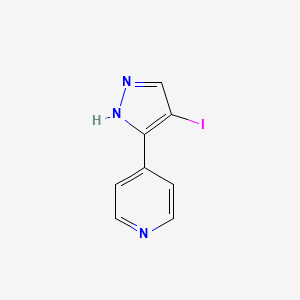
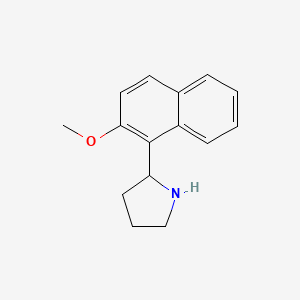
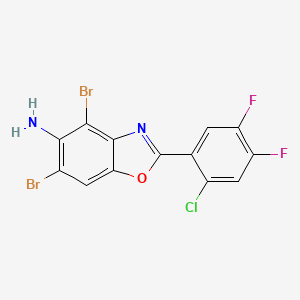
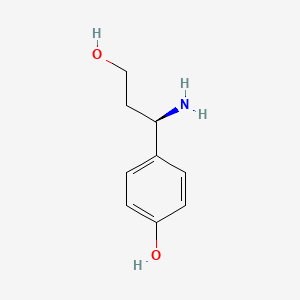



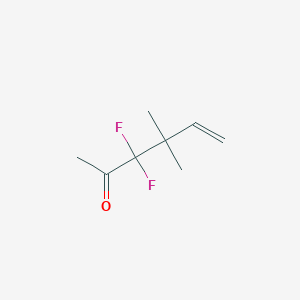

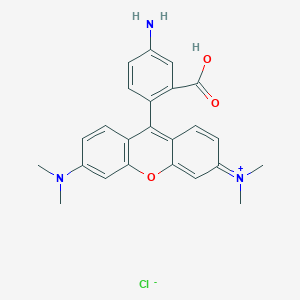
![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)
